molecular formula C10H11ClO2 B14133043 2-Butanone, 4-(2-chlorophenyl)-4-hydroxy- CAS No. 30543-15-8

2-Butanone, 4-(2-chlorophenyl)-4-hydroxy-

Cat. No.: B14133043
CAS No.: 30543-15-8
M. Wt: 198.64 g/mol
InChI Key: NQAXRGCKEHWNIU-UHFFFAOYSA-N
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Description

4-(2-chlorophenyl)-4-hydroxybutan-2-one is an organic compound with a molecular formula of C10H11ClO2 It is characterized by the presence of a chlorophenyl group attached to a hydroxybutanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorophenyl)-4-hydroxybutan-2-one can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, to form the corresponding aldol product. This intermediate is then subjected to a dehydration reaction to yield the final product.

Industrial Production Methods

In industrial settings, the production of 4-(2-chlorophenyl)-4-hydroxybutan-2-one typically involves large-scale aldol condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

4-(2-chlorophenyl)-4-hydroxybutan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(2-chlorophenyl)-2,3-butanedione.

    Reduction: Formation of 4-(2-chlorophenyl)-4-hydroxybutanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-chlorophenyl)-4-hydroxybutan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-(2-chlorophenyl)-4-hydroxybutan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-bromophenyl)-4-hydroxybutan-2-one
  • 4-(2-fluorophenyl)-4-hydroxybutan-2-one
  • 4-(2-methylphenyl)-4-hydroxybutan-2-one

Uniqueness

4-(2-chlorophenyl)-4-hydroxybutan-2-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making this compound versatile for different applications.

Properties

CAS No.

30543-15-8

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

4-(2-chlorophenyl)-4-hydroxybutan-2-one

InChI

InChI=1S/C10H11ClO2/c1-7(12)6-10(13)8-4-2-3-5-9(8)11/h2-5,10,13H,6H2,1H3

InChI Key

NQAXRGCKEHWNIU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1Cl)O

Origin of Product

United States

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